molecular formula C23H30N2O2 B363084 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide CAS No. 431993-82-7

4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide

Cat. No.: B363084
CAS No.: 431993-82-7
M. Wt: 366.5g/mol
InChI Key: RUWZPKOLIFBKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylphenoxy group and a piperidinylphenyl group connected by a butanamide linker. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Ethylphenoxy Intermediate: The initial step involves the reaction of 4-ethylphenol with an appropriate halogenated butane derivative under basic conditions to form the ethylphenoxy intermediate.

    Coupling with Piperidinylphenyl Amine: The ethylphenoxy intermediate is then coupled with 4-piperidin-1-ylphenylamine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Butanamide Linker: The final step involves the formation of the butanamide linker through an amidation reaction, typically using a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenoxy and piperidinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Formation of 4-(4-carboxyphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide.

    Reduction: Formation of 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide
  • 4-(4-isopropylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide
  • 4-(4-tert-butylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide

Uniqueness

4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide is unique due to its specific ethylphenoxy and piperidinylphenyl groups, which confer distinct chemical and biological properties. These structural features may result in different reactivity, binding affinity, and biological activity compared to similar compounds.

Properties

IUPAC Name

4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-2-19-8-14-22(15-9-19)27-18-6-7-23(26)24-20-10-12-21(13-11-20)25-16-4-3-5-17-25/h8-15H,2-7,16-18H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWZPKOLIFBKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.